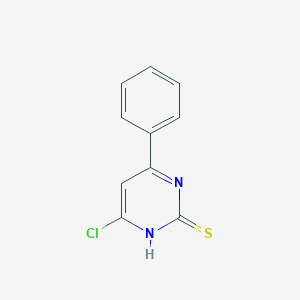

4-Chloro-6-phenylpyrimidine-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

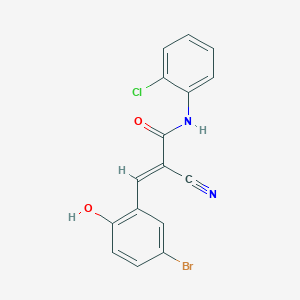

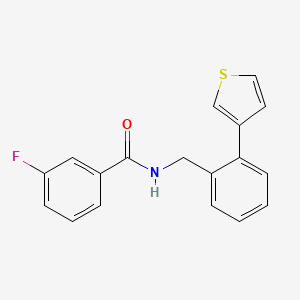

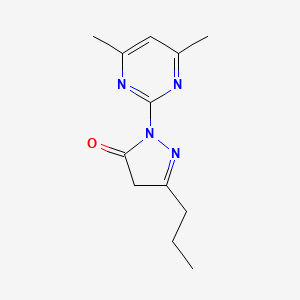

“4-Chloro-6-phenylpyrimidine-2-thiol” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines, including “this compound”, involves several steps . One method involves the reaction of divinyl ketones with thiourea . Another method involves a substructure splicing route using fenclorim as a lead compound .Molecular Structure Analysis

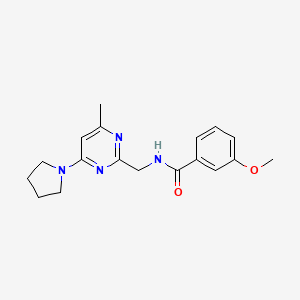

The molecular structure of “this compound” is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains a phenyl group and a thiol group .Chemical Reactions Analysis

Pyrimidines, including “this compound”, can undergo a variety of chemical reactions . For example, they can react with ammonium thiocyanates to form new compounds . They can also react with amines to form guanidines .Scientific Research Applications

Antimicrobial Agents

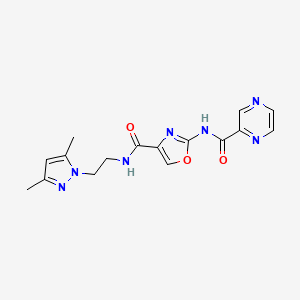

4-Chloro-6-phenylpyrimidine-2-thiol derivatives have potential antimicrobial properties. For example, certain mercapto-and aminopyrimidine derivatives synthesized from ethyl 4-chloro-2-phenylpyrimidine-4-carboxylate have exhibited in vitro antimicrobial activity against pathogenic micro-organisms (El-kerdawy et al., 1990).

Reaction Mechanisms in Organic Chemistry

The transformation of 4-chloro-2-phenylpyrimidine into other compounds, like 4-amino-2-phenylpyrimidine, has been a subject of study. Research has focused on understanding the reaction mechanisms, such as addition-elimination on carbon atoms, which are crucial in organic synthetic processes (Meeteren & Plas, 2010).

Nonlinear Optical Properties

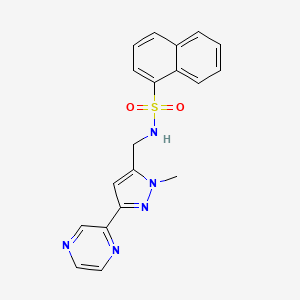

This compound derivatives are studied for their nonlinear optical (NLO) properties. These properties are significant for applications in medicine and NLO fields. For example, ethyl 4-((3-chlorobenzyl)thio)-6-methyl-2-phenylpyrimidine-5-carboxylate and related compounds have been analyzed using density functional theory for their NLO characteristics (Hussain et al., 2020).

Cytotoxic Activity and Crystal Structure

The synthesis of new 4-thiopyrimidine derivatives has been explored for understanding their cytotoxic activities against various cell lines, including cancer cells. The crystal structure of these compounds also offers insights into their molecular interactions and potential applications in pharmacology (Stolarczyk et al., 2018).

Coordination Chemistry and Optical Properties

This compound compounds are utilized in creating complexes with metals like copper, exhibiting unique optical properties and high visible light-directed catalytic performance. These complexes are of interest for applications in optoelectronics and catalysis (Zhang et al., 2016).

Future Directions

Mechanism of Action

Target of Action

Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

It’s known that pyrimidine derivatives can act through various mechanisms, such as inhibiting the expression and activities of certain vital inflammatory mediators .

Biochemical Pathways

Pyrimidine derivatives are known to influence a variety of biochemical pathways, including those involved in inflammation .

Result of Action

Pyrimidine derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory activities .

Properties

IUPAC Name |

6-chloro-4-phenyl-1H-pyrimidine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2S/c11-9-6-8(12-10(14)13-9)7-4-2-1-3-5-7/h1-6H,(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGFVKHXWLGTFH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=S)NC(=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2407097.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2407101.png)